molecular formula C9H10N4O2S B7758448 1-(3-Nitrophenyl)ethanone thiosemicarbazone

1-(3-Nitrophenyl)ethanone thiosemicarbazone

Cat. No. B7758448
M. Wt: 238.27 g/mol
InChI Key: NFJPLHYZNDOBTD-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 . It is used in early discovery research due to its unique properties .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)ethanone thiosemicarbazone is represented by the linear formula C9H10N4O2S . More detailed structural information, such as 2D or 3D structures, is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrophenyl)ethanone thiosemicarbazone include a molecular weight of 238.27 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Future Directions

Thiosemicarbazones, such as 1-(3-Nitrophenyl)ethanone thiosemicarbazone, are attracting significant interest as anticancer agents . The antiproliferative activity of thiosemicarbazones has been initially ascribed to their metal sequestration capacity and to the inactivation of ribonucleotide reductase (RNR), an enzyme whose activity correlates with cell proliferation . Future research may focus on further elucidating the mechanisms of action of thiosemicarbazones and their potential applications in treating various diseases.

  • "Mechanistic insights on the mode of action of an antiproliferative thiosemicarbazone-nickel complex revealed by an integrated chemogenomic profiling study" .
  • "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study" .
  • "Thiosemicarbazides: Synthesis and reactions" .

properties

IUPAC Name

[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJPLHYZNDOBTD-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)ethanone thiosemicarbazone

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